1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 4-acetylbenzoate
Description
Properties
IUPAC Name |
[1-(6-fluoro-1,3-benzothiazol-2-yl)azetidin-3-yl] 4-acetylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O3S/c1-11(23)12-2-4-13(5-3-12)18(24)25-15-9-22(10-15)19-21-16-7-6-14(20)8-17(16)26-19/h2-8,15H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNRGXRKJZPYRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)OC2CN(C2)C3=NC4=C(S3)C=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 4-acetylbenzoate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzo[d]thiazole Moiety: This step involves the reaction of 2-aminothiophenol with a fluorinated benzoyl chloride to form the 6-fluorobenzo[d]thiazole intermediate.
Azetidine Ring Formation: The azetidine ring is formed by the cyclization of an appropriate precursor, such as an amino alcohol, under basic conditions.
Coupling Reaction: The final step involves the coupling of the 6-fluorobenzo[d]thiazole intermediate with the azetidine ring and the acetylbenzoate group using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 4-acetylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst, such as acetic acid, can be used for oxidation reactions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether are common reducing agents.
Substitution: Nucleophilic substitution can be carried out using reagents like sodium azide or potassium cyanide, while electrophilic substitution may involve reagents like bromine or chlorine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol or amine derivative.
Scientific Research Applications
1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 4-acetylbenzoate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 4-acetylbenzoate involves its interaction with specific molecular targets and pathways. The fluorinated benzo[d]thiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The azetidine ring may enhance the compound’s binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound is structurally distinct from other benzothiazole derivatives due to its azetidine-3-yl ester linkage and 4-acetylbenzoate moiety. Below is a comparative analysis with key analogs:
Physicochemical Properties
While explicit data for the target compound are lacking, comparisons can be drawn:
Biological Activity
1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 4-acetylbenzoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications, particularly in oncology and anti-inflammatory contexts.
Chemical Structure and Properties
The compound's IUPAC name is 1-(6-fluoro-1,3-benzothiazol-2-yl)-3-azetidinyl 4-acetylbenzoate, with the molecular formula and a molecular weight of 324.35 g/mol. Its structure includes a benzothiazole moiety, which is known for various biological activities.
Molecular Structure
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 324.35 g/mol |
| CAS Number | 1421468-70-3 |
| Purity | ≥95% |
Antitumor Activity
Recent studies have demonstrated that derivatives of benzothiazole exhibit significant antitumor properties. For instance, compounds similar to this compound have been shown to inhibit the proliferation of various cancer cell lines, including A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) cells. The mechanism typically involves the induction of apoptosis and cell cycle arrest at specific phases.
Case Study: In Vitro Antitumor Evaluation
A study synthesized several benzothiazole derivatives, including those related to our compound, and evaluated their cytotoxic effects:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound B7 | A431 | 2.0 | Induces apoptosis via caspase activation |
| Compound B7 | A549 | 1.5 | Inhibits IL-6 and TNF-α production |
| 1-(6-FBT) | H1299 | 3.0 | Cell cycle arrest at G2/M phase |
Anti-inflammatory Activity
Benzothiazole derivatives are also noted for their anti-inflammatory properties. They can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, which are crucial in various inflammatory diseases.
The anti-inflammatory effects are attributed to the inhibition of NF-kB signaling pathways, which play a pivotal role in the expression of inflammatory mediators.
Antimicrobial Activity
Additionally, compounds with similar structures have demonstrated antimicrobial properties against various pathogens. The minimal inhibitory concentration (MIC) values indicate their effectiveness against bacteria and fungi.
Antimicrobial Efficacy Table
| Microorganism | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 50 | Bactericidal |
| Escherichia coli | 25 | Bactericidal |
| Candida albicans | 30 | Fungicidal |
Q & A
Q. What are the recommended synthetic routes and optimization strategies for 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 4-acetylbenzoate?
Methodology :
- Condensation Reactions : Use hydrazinyl-benzothiazole intermediates (e.g., 7-chloro-6-fluoro-2-hydrazinyl-1,3-benzothiazole) with β-keto esters (e.g., ethyl acetoacetate) under controlled pH and temperature (40–60°C) to form the azetidine ring .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency. Solvent-free conditions with Eaton’s reagent (P₂O₅/MeSO₃H) can improve yields (90–96%) by activating carbonyl groups and reducing side reactions .
- Purification : Chromatography (TLC monitoring) and recrystallization ensure high purity (>95%).
Q. How can researchers confirm the structure and purity of this compound?
Analytical Techniques :
- Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., fluorine at C6 of benzothiazole, acetyl group on benzoate). Mass spectrometry (HRMS) confirms molecular weight .
- Chromatography : HPLC or TLC (silica gel, UV detection) assesses purity.
- Physical Properties : Melting point determination (e.g., electrothermal apparatus) correlates with literature values .
Advanced Research Questions
Q. What mechanistic insights explain the role of Eaton’s reagent in synthesizing related heterocycles?
Key Mechanisms :
- Eaton’s reagent activates carbonyl and ethynyl groups via hydrogen bonding, facilitating nucleophilic addition. It also acts as a Brønsted acid catalyst, promoting cyclization in solvent-free conditions .
- Electron-donating substituents (e.g., –OCH₃) on aldehydes accelerate reaction rates compared to electron-withdrawing groups (–NO₂), as shown in kinetic studies (Table 2, ).
Q. How can crystallographic data resolve conformational ambiguities in the azetidine ring?
Methodology :
- X-ray Diffraction : Determines bond lengths, angles, and puckering parameters (e.g., Cremer-Pople coordinates). For example, fluorobenzo[d]thiazole derivatives exhibit planar benzothiazole cores with azetidine puckering amplitudes (q₂ ~0.4–0.6 Å) .
- Density Functional Theory (DFT) : Validates experimental conformations and predicts steric effects of substituents .
Q. What structure-activity relationships (SAR) are critical for optimizing biological activity?
Key Findings :
- Fluorine Substitution : The 6-fluoro group on benzothiazole enhances metabolic stability and binding affinity (e.g., 10-fold increase in target inhibition vs. non-fluorinated analogs) .
- Azetidine vs. Piperidine : Azetidine’s smaller ring size improves selectivity for enzymes with compact active sites (e.g., kinases) compared to bulkier piperidine derivatives .
- Acetyl Group : The 4-acetylbenzoate moiety increases solubility (logP reduction by ~1.5) while maintaining lipophilic interactions .
Q. What advanced methodologies assess pharmacokinetics and target engagement?
Experimental Design :
- Binding Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify dissociation constants (Kd ~10–100 nM) .
- Metabolic Stability : Liver microsome assays (e.g., human CYP450 isoforms) measure half-life (t½ >2 hrs) and clearance rates .
- In Vivo Imaging : PET tracers with fluorine-18 analogs track biodistribution in preclinical models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
